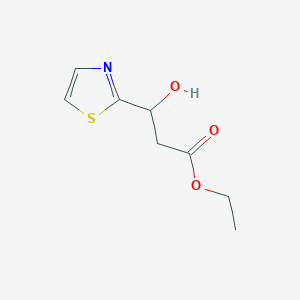
Ethyl 3-Hydroxy-3-(2-thiazolyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-Hydroxy-3-(2-thiazolyl)propanoate is an organic compound that features a thiazole ring, a hydroxy group, and an ester functional group The thiazole ring is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-Hydroxy-3-(2-thiazolyl)propanoate typically involves the reaction of ethyl acetoacetate with thioamide derivatives under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The hydroxy group is introduced through subsequent oxidation or hydrolysis steps.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-Hydroxy-3-(2-thiazolyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ethyl 3-oxo-3-(2-thiazolyl)propanoate.
Reduction: Formation of ethyl 3-hydroxy-3-(2-thiazolyl)propanol.
Substitution: Formation of various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
Ethyl 3-Hydroxy-3-(2-thiazolyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of Ethyl 3-Hydroxy-3-(2-thiazolyl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of biological molecules. The hydroxy and ester groups can also influence the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3-Hydroxy-3-(2-isopropyl-4-thiazolyl)propanoate
- Ethyl 3-Hydroxy-3-(2-thienyl)propanoate
- Ethyl 3-Hydroxy-3-(2-pyridyl)propanoate
Uniqueness
Ethyl 3-Hydroxy-3-(2-thiazolyl)propanoate is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H11NO3S |
|---|---|
Peso molecular |
201.25 g/mol |
Nombre IUPAC |
ethyl 3-hydroxy-3-(1,3-thiazol-2-yl)propanoate |
InChI |
InChI=1S/C8H11NO3S/c1-2-12-7(11)5-6(10)8-9-3-4-13-8/h3-4,6,10H,2,5H2,1H3 |
Clave InChI |
PBKIXCOOHIMLAG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(C1=NC=CS1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















